molecular formula C10H15NO2 B8573921 5-Hydroxy-adamantan-2-one oxime

5-Hydroxy-adamantan-2-one oxime

Cat. No.: B8573921
M. Wt: 181.23 g/mol
InChI Key: MURWWEZMOBAWOF-UHFFFAOYSA-N
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Description

5-Hydroxy-adamantan-2-one oxime (CAS: 20098-18-4; molecular formula: C₁₀H₁₅NO₂; molecular weight: 181.235 g/mol) is a derivative of 5-hydroxy-2-adamantanone (CAS: 20098-14-0), a disubstituted adamantane compound. The oxime functional group (-NOH) is introduced via oximation of the ketone precursor, a reaction typically involving hydroxylamine or its derivatives under acidic or basic conditions . This compound serves as a critical intermediate in organic synthesis, particularly for generating amino derivatives (e.g., E-2-amino-5-hydroxyadamantane) and functionalized adamantane-based molecules .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 5-hydroxy-adamantan-2-one oxime, and how do they influence experimental design?

  • Answer: The compound (CAS 20098-18-4, C₁₀H₁₅NO₂) has a molecular weight of 181.23 g/mol. Key properties include:

  • Solubility: Soluble in polar aprotic solvents like DMSO and methanol, but limited solubility in water .
  • Thermal stability: Melting point >300°C (literature-derived), suggesting stability under high-temperature conditions .
  • Safety: Classified as an irritant (Xi symbol), necessitating PPE (gloves, goggles) and proper ventilation during handling .
  • Methodological implication: Solvent selection (e.g., DMSO for biological assays) and thermal stability must guide reaction setups and storage protocols.

Q. How can researchers synthesize this compound, and what are common starting materials?

  • Answer: A standard approach involves:

Starting material: 5-Hydroxy-2-adamantanone (CAS 20098-14-0), a precursor synthesized via hydroxylation of 2-adamantanone .

Oxime formation: React with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water under reflux.

Purification: Crystallize using methanol or acetonitrile to isolate the oxime .

  • Critical parameters: pH control (neutral to slightly acidic) and reaction time (4–6 hours) to maximize yield .

Q. What spectroscopic methods are recommended for structural characterization?

  • Answer:

  • NMR: ¹H/¹³C NMR to confirm oxime formation (e.g., disappearance of ketone carbonyl signal at ~210 ppm and appearance of C=N signal at ~150 ppm) .
  • IR: Stretching frequencies for -OH (~3200 cm⁻¹) and C=N (~1640 cm⁻¹) .
  • Mass spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 182.1181 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?

  • Answer: Discrepancies (e.g., DMSO solubility vs. aqueous instability) require systematic validation:

Replicate conditions: Use standardized solvent purity (HPLC-grade DMSO) and temperature (25°C).

Stability assays: Monitor degradation via HPLC over 24–72 hours in different solvents .

Cross-reference literature: Compare data from peer-reviewed journals (e.g., J. Org. Chem.) over vendor-supplied specifications .

  • Example: A 2023 study noted 10% degradation in aqueous buffer (pH 7.4) after 48 hours, necessitating fresh preparation for bioassays .

Q. What strategies optimize the stereoselective synthesis of E/Z isomers of the oxime?

  • Answer:

  • pH modulation: Basic conditions favor the E isomer, while acidic conditions favor Z .
  • Catalytic additives: Use of NaOAc or NH₄OAc to stabilize intermediates during oxime formation .
  • Chromatographic separation: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate isomers .
  • Validation: X-ray crystallography or NOE NMR to confirm configuration .

Q. How does the adamantane framework influence the compound’s bioactivity, and what assays validate its immune-agonist properties?

  • Answer:

  • Mechanistic insight: The rigid adamantane core enhances binding to hydrophobic pockets in immune receptors (e.g., TLR4) .
  • Assays:
  • In vitro: NF-κB luciferase reporter assay in THP-1 cells to measure immune activation .
  • Cytotoxicity: MTT assay (IC₅₀ > 100 µM in HEK293 cells) to confirm safety window .
  • Dose-response: EC₅₀ calculation using ELISA for cytokine (e.g., IL-6) secretion .

Q. Data Analysis and Experimental Design

Q. How should researchers address low yields in oxime synthesis?

  • Answer:

Factor Optimization Strategy
Reagent ratio Increase NH₂OH·HCl:ketone molar ratio (1.5:1) .
Temperature Extend reflux time to 8 hours .
Workup Use activated charcoal to remove byproducts during crystallization .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Answer:

  • Software: SwissADME or ADMETLab for logP (predicted 1.92) and BBB permeability .
  • Docking studies: AutoDock Vina to simulate binding to immune targets (e.g., TLR4-MD2 complex) .

Q. Safety and Compliance

Q. What protocols ensure safe handling in a laboratory setting?

  • Answer:

  • PPE: Nitrile gloves, lab coat, and chemical goggles .
  • Spill management: Absorb with inert material (vermiculite) and dispose as hazardous waste .
  • Documentation: Maintain SDS per OSHA Hazard Communication Standard .

Comparison with Similar Compounds

Adamantane-Based Oximes

Adamantan-2-one Oxime (CAS: 4500-12-3)

  • Structural Differences : Lacks the hydroxyl group at the 5-position, reducing polarity and hydrogen-bonding capacity compared to 5-hydroxy-adamantan-2-one oxime .
  • Applications: Primarily used in coordination chemistry due to its oxime group’s chelating ability. Limited reports on biological activity compared to hydroxylated analogs .

4-Oxoadamantane-1-carboxylic Acid (CAS: 56674-87-4)

  • Functional Groups : Combines a ketone and carboxylic acid group, enabling diverse reactivity (e.g., esterification, amidation).
  • Thermal Stability : Higher melting point (>300°C) than this compound, attributed to strong intermolecular hydrogen bonding and rigidity .

Cyclohexanone-Derived Oximes

4-Methylpentan-2-one Oxime (CAS: 105-44-2)

  • Toxicity : Classified as harmful (H302, H315, H319), with significant skin/eye irritation risks, unlike this compound, which has milder safety profiles (S24/25, S36/37/39) .
  • Applications : Industrial use as a corrosion inhibitor, contrasting with the pharmaceutical research focus of adamantane oximes .

Heterocyclic Adamantane Derivatives

5-(Adamantan-1-yl)-1,3,4-oxadiazole-2-thiol (Compound 4 in )

  • Bioactivity : Demonstrates anticancer activity (IC₅₀: 1.2–3.8 µM against MCF-7 and A549 cells), likely due to the oxadiazole-thiol moiety enhancing cellular uptake and target interaction .
  • Synthesis : Requires multi-step reactions (e.g., cyclization with CS₂), whereas this compound is synthesized in fewer steps .

5-(Adamantan-1-yl)-3-anilinomethyl-2,3-dihydro-1,3,4-oxadiazole-2-thione

  • Crystallography: Forms monoclinic crystals (space group P21/n) stabilized by N–H···S and C–H···π interactions, similar to hydrogen-bonding patterns observed in adamantane oximes .

Data Tables

Table 1: Physicochemical Properties

Compound CAS Molecular Formula Melting Point (°C) Solubility Key Applications
This compound 20098-18-4 C₁₀H₁₅NO₂ Not reported DMSO, Methanol Pharmaceutical intermediate
Adamantan-2-one oxime 4500-12-3 C₁₀H₁₅NO 89–90 Ethanol, Ether Coordination chemistry
4-Methylpentan-2-one oxime 105-44-2 C₆H₁₁NO -20 (liquid) Organic solvents Industrial inhibitor

Preparation Methods

Oximation of 5-Hydroxy-2-adamantanone

Direct Hydroxylamine Hydrochloride Method

The most widely documented method involves reacting 5-hydroxy-2-adamantanone with hydroxylamine hydrochloride (NH2_2OH·HCl) in a basic medium. This approach is detailed in patents WO2007107470A2 and EP2295411A1 , which report a 73% yield after crystallization from ethyl acetate (EtOAc).

Reaction Conditions :

  • Substrate : 5-Hydroxy-2-adamantanone

  • Reagents : Hydroxylamine hydrochloride, sodium acetate (base)

  • Solvent : Methanol or pyridine

  • Temperature : 80°C (reflux)

  • Time : 12–16 hours

Mechanistic Insight :
The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group of 5-hydroxy-2-adamantanone, forming the oxime (C=N-OH) functionality. The hydroxyl group at the 5-position remains intact due to its steric protection within the adamantane framework .

Purification :
Crude product is crystallized from ethyl acetate, yielding high-purity 5-hydroxy-adamantan-2-one oxime as a white solid.

Alternative Solvent Systems

Modifications to the solvent system have been explored to enhance reaction efficiency. For example, pyridine serves as both solvent and base in some protocols, eliminating the need for separate base addition . This method avoids aqueous workup, simplifying isolation.

Key Data :

ParameterDetails
SolventPyridine
BaseInherent (pyridine)
Yield70–75%
Purity>95% (HPLC)

Metal-Mediated Synthesis

Palladium-Catalyzed Hydrogenation

A patent (CN102633659B) describes a multi-step synthesis starting from 5-hydroxy-2-adamantanone . While the primary aim is to produce trans-4-amino-1-hydroxyadamantane, the intermediate 5-hydroxy-2-adamantanimine is relevant to oxime formation.

Reaction Sequence :

  • Step 1 : Ammonolysis of 5-hydroxy-2-adamantanone in aqueous ammonia yields 5-hydroxy-2-adamantanimine.

  • Step 2 : Hydrogenation with palladium carbon (Pd/C) under 5 atm H2_2 at 60°C for 24 hours produces trans-4-amino-1-hydroxyadamantane.

Implication for Oxime Synthesis :
The formation of 5-hydroxy-2-adamantanimine suggests that analogous conditions could be adapted for oxime synthesis by replacing ammonia with hydroxylamine.

Comparative Analysis of Methods

Efficiency and Scalability

The hydroxylamine hydrochloride method (Section 1.1) is preferred for its simplicity and scalability. In contrast, metal-mediated routes (Section 2.1) involve complex intermediates and lower yields for oxime-specific applications.

Table 1 : Comparison of Preparation Methods

MethodYieldPurityScalabilityCost Efficiency
NH2_2OH·HCl73%HighHighHigh
Pyridine Solvent70%HighModerateModerate
Pd/C Hydrogenation40%*ModerateLowLow

*Yield for intermediate relevant to oxime synthesis.

Reaction Optimization Strategies

Temperature and Time Dependence

Higher temperatures (80–100°C) reduce reaction times but may promote side reactions such as Beckmann rearrangement. Optimal conditions balance efficiency and selectivity:

  • 80°C for 12 hours : Maximizes oxime formation while minimizing degradation .

Solvent Selection

  • Methanol : Facilitates rapid dissolution of hydroxylamine hydrochloride.

  • Ethyl Acetate : Ideal for crystallization due to moderate polarity and low solubility of the oxime product.

Challenges and Solutions

Steric Hindrance

The adamantane skeleton imposes significant steric hindrance, slowing reaction kinetics. Solutions include:

  • Prolonged Reaction Times : 16–24 hours for complete conversion.

  • Catalytic Bases : Sodium acetate trihydrate enhances deprotonation of hydroxylamine .

Byproduct Formation

  • Impurity Source : Unreacted 5-hydroxy-2-adamantanone or over-oxidation products.

  • Mitigation : Sequential washing with dilute HCl (1M) and brine during workup .

Industrial-Scale Considerations

cGMP Compliance

Patent WO2007107470A2 outlines a cGMP-compliant process for multikilogram production:

  • Crystallization : Ethyl acetate ensures consistent particle size distribution.

  • Quality Control : HPLC purity >99.5% is achievable through iterative recrystallization.

Environmental Impact

  • Waste Streams : Methanol and ethyl acetate are recycled via distillation.

  • Green Chemistry : Aqueous workup minimizes organic solvent use.

Emerging Techniques

Photocatalytic Oximation

A recent study (RSC Supporting Information ) demonstrates UV-light-mediated oxime synthesis using nitroarenes as nitrosating agents. While untested for adamantane derivatives, this method offers a solvent-free alternative with high atom economy.

Potential Adaptation :

  • Replace tert-butyl nitrite with hydroxylamine derivatives.

  • Optimize light wavelength (e.g., 390 nm LEDs) for adamantane substrates.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

4-hydroxyiminoadamantan-1-ol

InChI

InChI=1S/C10H15NO2/c12-10-3-6-1-7(4-10)9(11-13)8(2-6)5-10/h6-8,12-13H,1-5H2

InChI Key

MURWWEZMOBAWOF-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC(C2)(CC1C3=NO)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Hydroxy-2-admantanone (15 g, 90.2 mmol, CAS #: 20098-14-0, purchased from TCI) was dissolved in EtOH (100 mL) and added to a solution of hydroxylamine hydrochloride (10 g, 143.9 mmol) in 1N NaOH (80 mL). The mixture was heated at 100° C. for 2 hours. The EtOH was evaporated, and water and dichloromethane were added. The resulting mixture was stirred for 10 min and then filtered. The solid was collected. The resulting mixture was separated. The aqueous layer was further extracted twice with dichloromethane. The combined organic phases were concentrated under high vacuum. The resulting residue was combined with the solid from the filtration. Crystallization from EtOAc gave 5-hydroxy-adamantan-2-one oxime (12 g, 73%). Mass spectrum: m/z: 182 (M+1).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two

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